molecular formula C20H18N2S B106264 Citatepine CAS No. 65509-66-2

Citatepine

Cat. No. B106264
CAS RN: 65509-66-2
M. Wt: 318.4 g/mol
InChI Key: AGBTZJDOBMDLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Citatepine has a molecular formula of C20H18N2S . Its exact mass is 318.119080 Da and its average mass is 318.435 Da . The detailed molecular structure analysis would require more specific information or advanced computational tools.


Chemical Reactions Analysis

The specific chemical reactions involving Citatepine are not provided in the search results. Generally, the chemical reactions of a compound depend on its functional groups and the conditions under which it is subjected .


Physical And Chemical Properties Analysis

Citatepine has a molecular formula of C20H18N2S, an average mass of 318.435 Da, and a monoisotopic mass of 318.119080 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Enhanced Drug Delivery and Bioavailability

  • Citatepine, known for its use in treating hypertension, has shown significant improvement in drug delivery and bioavailability through novel formulations. For instance, a study demonstrated the enhancement of cilnidipine's (a drug similar to Citatepine) dissolution rate and oral bioavailability using a nanosuspension prepared through a wet-milling method. This approach significantly increased the C_max and AUC_0-24 of the drug, indicating a substantial rise in its bioavailability (Liu et al., 2020).

Pharmacological and Therapeutic Insights

  • Citatepine's unique pharmacological properties, particularly in hypertension treatment, are highlighted in research. A study on cilnidipine, which shares therapeutic similarities with Citatepine, underlines its distinctive action on sympathetic N-type Ca(2+) channels. This property differentiates it from classical Ca(2+) channel blockers, suggesting potential renoprotective, neuroprotective, and cardioprotective effects (Takahara, 2009).

Drug Delivery Optimization

  • The application of Citatepine in transdermal delivery systems has been researched to optimize its therapeutic efficacy. For example, cilnidipine-loaded transfersomes were developed for transdermal application. These formulations, optimized through a Box-Behnken design, showed promising results in terms of vesicle size, drug entrapment, and transdermal flux, enhancing the drug's potential for effective delivery (Khatoon et al., 2019).

Safety And Hazards

The specific safety and hazards associated with Citatepine are not provided in the search results. Generally, the safety and hazards of a compound depend on its physical and chemical properties, how it is used, and the extent of exposure .

properties

IUPAC Name

18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBTZJDOBMDLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215812
Record name Citatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citatepine

CAS RN

65509-66-2
Record name Citatepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITATEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citatepine
Reactant of Route 2
Citatepine
Reactant of Route 3
Reactant of Route 3
Citatepine
Reactant of Route 4
Citatepine
Reactant of Route 5
Citatepine
Reactant of Route 6
Citatepine

Citations

For This Compound
33
Citations
S Bischoff, A Vassout, A Delini-Stula… - …, 1986 - thieme-connect.com
Our concept on blockade of DA receptors in hippocampus as an indicator for the antipsychotic efficacy of a compound (Bischoff et al., 1985; 1986; Bischoff, 1986) was applied to the …
Number of citations: 24 www.thieme-connect.com
PC Waldmeier, S Bischoff, H Bittiger… - …, 1986 - thieme-connect.com
Discussion Th~ comparison of the in vivo and in vitro interactions with several neurotransmitter receptors of the four new tetracyclic compounds and those of the reference compounds …
Number of citations: 11 www.thieme-connect.com
P Seeman - Acta Psychiatrica Scandinavica, 1990 - Wiley Online Library
A variety of biological factors may account for the atypical lack of parkinsonism that is a characteristic of the administration of the many ‘atypical’ neuroleptics. Although dopamine D 2 …
Number of citations: 135 onlinelibrary.wiley.com
DC Hoffman, H Donovan - Psychopharmacology, 1995 - Springer
The predictive validity of catalepsy as a rodent model for detecting the extrapyramidal side effects (EPS) of antipsychotic drugs was recently questioned when the novel antipsychotic …
Number of citations: 250 link.springer.com
FJ Vinick, JH Heym - Annual Reports in Medicinal Chemistry, 1987 - Elsevier
Publisher Summary The organic pathology underlying chronic schizophrenia, which remains a devastating mental disorder, has emerged as a major topic of discussion. It presents an …
Number of citations: 10 www.sciencedirect.com
HJ Möller, W Kissling, T Dietzfelbinger… - …, 1989 - thieme-connect.com
Savoxepine is a new tetracyclic compound displaying potent neuroleptic like effects in pharmacological studies. Of particular interest is its preferential binding to dopamine-2 receptors …
Number of citations: 22 www.thieme-connect.com
T Roeder - European journal of pharmacology, 1990 - Elsevier
The pharmacological antagonistic properties of the invertebrate specific octopamine receptor were investigated using a conventional radio-receptor assay with [ 3 H]octopamine as the …
Number of citations: 61 www.sciencedirect.com
B Butler, P Bech - Pharmacopsychiatry, 1987 - thieme-connect.com
Cipazoxapine is a new tetracyclic dopamine antagonist which we tested to validate an animal model for neuroleptics. This model was based on drug affinity to dopamine receptors in …
Number of citations: 14 www.thieme-connect.com
WM Herrmann, E Schärer, G Wendt… - …, 1991 - thieme-connect.com
This publication forms the third part of a critical evaluation of pharmaco-EEG applications as an instrument for assessing the profile of action of psychoactive drugs based on the trial …
Number of citations: 16 www.thieme-connect.com
KL Leenders, A Antonini, R Thomann… - European journal of …, 1993 - Springer
The extent and duration of striatal dopamine-D 2 receptor occupancy by savoxepine in humans has been studied using positron emission tomography with [ 11 C]-raclopride, in order to …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.